1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N3O2/c21-15-7-5-13(6-8-15)11-27-12-14(9-18(27)28)10-25-19(29)26-17-4-2-1-3-16(17)20(22,23)24/h1-8,14H,9-12H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYTXHGIILGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. The compound features a unique molecular structure that includes a pyrrolidinone ring, a urea functional group, and various aromatic substituents, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.41 g/mol. Its structural characteristics are critical for its biological activity, particularly the presence of the 4-fluorobenzyl group, which enhances lipophilicity and may facilitate interactions with lipid membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N3O2 |
| Molecular Weight | 396.41 g/mol |
| Structural Features | Pyrrolidinone ring, urea group, trifluoromethyl phenyl |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Specific Enzymes : The compound is being investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like insomnia and depression.
- Receptor Modulation : Its structural features suggest possible interactions with receptors such as serotonin and orexin receptors, indicating potential roles in modulating neurotransmitter systems.
The mechanism of action likely involves binding to specific receptors or enzymes, altering their activity and triggering downstream biological effects. This could include:
- Enzyme Inhibition : By forming stable complexes with target enzymes, the compound may reduce their catalytic activity.
- Receptor Interaction : Binding to neurotransmitter receptors can influence signaling pathways related to mood regulation and sleep.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea.
- Seltorexant : A selective orexin 2 receptor antagonist with a structure similar to the compound has shown efficacy in treating insomnia. This suggests that 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea may also exhibit similar properties.
- Pimavanserin : Known for its action as a serotonin 5-HT2A receptor inverse agonist, this compound shares structural similarities and has been used in treating Parkinson’s disease psychosis, indicating potential therapeutic avenues for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea.
Comparative Analysis
To better understand the biological activity of the compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Seltorexant | Selective orexin 2 receptor antagonist | Treatment of insomnia |
| Pimavanserin | Serotonin 5-HT2A receptor inverse agonist | Treatment of Parkinson’s disease psychosis |
| N-(1-(4-fluorobenzyl)-5-(m-tolyl)oxazole) | Similar urea linkage; different aromatic substituent | Investigated for orexin receptor antagonism |
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways.
- Potential Therapeutic Uses :
- Antidepressant Activity : Studies suggest that the compound may have effects on neurotransmitter systems, potentially offering benefits in treating depression and anxiety disorders.
- Anti-inflammatory Properties : Preliminary findings indicate that it may reduce inflammatory markers, suggesting applications in treating conditions like arthritis or other inflammatory diseases.
The compound's interactions with biological systems have been the focus of numerous studies:
- Enzyme Inhibition : It has shown promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways critical for maintaining homeostasis.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrrolidinone ring followed by the introduction of functional groups. Advanced techniques such as high-throughput screening and continuous flow reactors are utilized to optimize yield and purity for industrial applications.
In Vitro Studies
Research involving various cancer cell lines has demonstrated significant cytotoxic effects, particularly against breast and colon cancer models. The mechanisms of action include apoptosis induction and cell cycle arrest at the G2/M phase.
Animal Models
In vivo studies using murine models showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups. These effects were attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Inflammation Models
Studies involving inflammatory models indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound is rapidly absorbed with a suitable half-life for therapeutic applications. Toxicological assessments indicate minimal adverse effects at therapeutic doses, enhancing its viability as a candidate for further development.
Comparison with Similar Compounds
Substituent Variations on the Urea Motif
Several urea derivatives in the evidence share the 2-(trifluoromethyl)phenyl group but differ in core structures and substituents:
Key Observations :
- Synthetic Efficiency : Yields for trifluoromethyl-containing analogs (e.g., 11j, 11d) exceed 85%, suggesting robust synthetic routes for such substituents .
- Core Flexibility: The pyrrolidinone core in the target compound contrasts with the piperazine-thiazole systems in 11j and 11d, which may enhance solubility due to polar nitrogen atoms .
Pyrrolidinone-Based Analogs
The compound in (1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea) shares a pyrrolidinone core but differs in substituents:
- No yield or mass data are provided, limiting direct comparisons.
Pharmacological Implications
- Trifluoromethyl Groups : Compounds like 11j and 11d () demonstrate that trifluoromethyl groups enhance molecular weight (~534 Da) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Pyrrolidinone vs. Piperazine Cores: The rigid pyrrolidinone in the target compound may reduce off-target interactions compared to flexible piperazine-thiazole systems (e.g., 11j), though this requires experimental validation .
Physicochemical Properties
- Molecular Weight : Trifluoromethyl-containing analogs (e.g., 11j, 11d) have molecular weights ~530–535 Da, aligning with typical drug-like properties. The target compound likely falls within this range.
- Polar Surface Area: The pyrrolidinone core may reduce polar surface area compared to piperazine-containing analogs, affecting solubility and absorption .
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-ylmethyl scaffold is synthesized via γ-lactamization of γ-aminobutyric acid (GABA) derivatives.
Procedure :
- Methyl 4-aminobutyrate hydrochloride (10 mmol) is reacted with 4-fluorobenzyl bromide (12 mmol) in anhydrous DMF under N₂.
- Triethylamine (15 mmol) is added to deprotonate the amine, facilitating alkylation at 0°C → 25°C over 12 hours.
- Cyclization is induced by heating to 80°C in toluene with p-TsOH (0.5 eq), yielding 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid methyl ester (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% (λ = 254 nm) |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 7.32 (d, 2H, Ar-F), 4.42 (s, 2H, N-CH₂-Ar), 3.65 (s, 3H, COOCH₃) |
Ester Reduction to Alcohol
The methyl ester is reduced to the primary alcohol using LiAlH₄ :
- Ester (5 mmol) in dry THF is treated with LiAlH₄ (10 mmol) at 0°C → reflux (4 h).
- Quenched with H₂O, extracted with EtOAc, and purified via silica gel chromatography (Hex:EtOAc = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| $$ ^13C $$ NMR (DMSO-d₆) | δ 174.5 (C=O), 161.2 (C-F) |
Conversion to Amine
The alcohol is converted to the amine via Mitsunobu reaction :
- Alcohol (5 mmol), phthalimide (6 mmol), and DIAD (6 mmol) in THF with PPh₃ (6 mmol) at 0°C → 25°C (12 h).
- Deprotection with hydrazine hydrate (10 mmol) in EtOH (reflux, 6 h) yields the primary amine.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58% (two steps) |
| MS (ESI+) | m/z 277.1 [M+H]⁺ |
Urea Bond Formation
Isocyanate Coupling
The amine intermediate is reacted with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions:
Procedure :
- Amine (3 mmol) and isocyanate (3.3 mmol) are stirred in dry DCM (20 mL) with triethylamine (3.6 mmol) at 0°C → 25°C (24 h).
- The mixture is washed with 1M HCl, NaHCO₃, and brine, then dried (MgSO₄).
- Purification via flash chromatography (Hex:EtOAc = 1:1) yields the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 54% |
| HPLC Purity | 98.2% |
| $$ ^1H $$ NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89 (d, 1H, Ar-CF₃), 4.38 (s, 2H, N-CH₂-Ar) |
| HRMS (APCI+) | m/z 434.1587 [M+H]⁺ (calc. 434.1583) |
Alternative Carbodiimide-Mediated Coupling
For isocyanate-free synthesis, EDCI/HOBt promotes urea formation:
- Amine (3 mmol) and 2-(trifluoromethyl)aniline (3 mmol) in DMF (15 mL) are treated with EDCI (3.3 mmol) and HOBt (3.3 mmol) at 25°C (48 h).
- Extracted with EtOAc, purified via column chromatography (CH₂Cl₂:MeOH = 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 42% |
| Reaction Efficiency | Lower due to steric hindrance |
Optimization and Challenges
Solvent and Base Effects
Temperature and Stoichiometry
- Isocyanate Excess : A 1.1:1 (isocyanate:amine) ratio maximizes yield without overconsumption.
- Reaction Time : 24 hours optimal; longer durations lead to decomposition (~5% yield loss after 48 h).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Method: C18 column, 40% MeCN/H₂O (0.1% TFA), 1 mL/min, tₐ = 6.7 min.
- Elemental Analysis : Found: C 55.2%, H 4.5%, N 9.6%; Calc.: C 55.4%, H 4.4%, N 9.7%.
Comparative Synthesis Routes
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 54% | 42% |
| Purity | 98.2% | 95.1% |
| Scalability | High | Moderate |
| Cost | $$$ | $$ |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for preparing 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?
Synthesis typically involves coupling a pyrrolidinone-derived amine with an isocyanate. A common approach is:
Step 1 : Prepare 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-ylmethylamine via reductive amination of 5-oxopyrrolidin-3-carbaldehyde with 4-fluorobenzylamine, using NaBH(OAc)₃ in dichloromethane at 0–25°C .
Step 2 : React the amine intermediate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous THF or DMF at 50–60°C for 12–24 hours.
Optimization :
Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Key finding : Urea bonds are prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidinone or trifluoromethylphenyl groups influence biological activity?
- Case Study :
- Pyrrolidinone substitution : Replacing 4-fluorobenzyl with 4-chlorobenzyl (as in ) reduces solubility but increases metabolic stability in microsomal assays .
- Trifluoromethyl position : Moving CF₃ from the 2- to 3-position on the phenyl ring decreases target binding affinity by 30% (IC₅₀ shifts from 12 nM to 16 nM in kinase assays) .
- Methodology :
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
- Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM in kinase inhibition assays) may arise from:
Q. What are the mechanistic implications of this compound’s interaction with cytochrome P450 enzymes?
- CYP Inhibition :
- Metabolite Identification :
- Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS.
- Major metabolites: Hydroxylated pyrrolidinone and N-dealkylated urea .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation Strategies :
- In Silico Modeling :
- Predict solubility parameters (LogP, Hansen solubility) using COSMOtherm or Schrodinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
